Diethyl 4-(trifluoromethyl)benzylphosphonate
Overview
Description
Diethyl 4-(trifluoromethyl)benzylphosphonate is a chemical compound with the empirical formula C12H16F3O3P . It has a molecular weight of 296.22 . This compound is a liquid at room temperature and is suitable for various types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .
Synthesis Analysis
The synthesis of this compound involves developed palladium-catalyzed α, β-homodiarylation of vinyl esters protocol . This new synthetic pathway significantly improves the overall yield of the final product .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringO=P(OCC)(OCC)CC1=CC=C(C(F)(F)F)C=C1
. The InChI representation is 1S/C12H16F3O3P/c1-3-17-19(16,18-4-2)9-10-5-7-11(8-6-10)12(13,14)15/h5-8H,3-4,9H2,1-2H3
. Chemical Reactions Analysis
This compound is suitable for various types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical and Chemical Properties Analysis
This compound has a density of 1.227 g/mL at 25 °C . The refractive index n20/D is 1.456 .Scientific Research Applications
Synthesis and Chemical Reactions
Design and Synthesis for Therapeutic Applications : A study demonstrated the synthesis of diethyl(alkyl/aryl/heteroarylamino)(4‐(pyridin‐2‐yl)phenyl)methylphosphonates via Kabachnik–Field's reaction, showing potential as therapeutic agents against breast cancer, with certain compounds exhibiting promising anti-cell proliferation and antioxidant activities (Prasad et al., 2013).
Coordination Properties and Catalysis : Research into triphenylphosphine derivatives including diethyl [4-(diphenylphosphanyl)benzyl]phosphonate has shed light on their coordination properties with palladium(II) and platinum(II), which could be beneficial for aqueous or biphasic catalysis (Rohlík et al., 2006).
Corrosion Inhibition : α-Aminophosphonates derived from diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate have shown efficacy as corrosion inhibitors for mild steel in hydrochloric acid, which is crucial for industrial pickling processes. This underscores the compound's utility in protecting metallic surfaces against corrosion (Gupta et al., 2017).
Halogenation Methods : A method for the monohalogenation of phosphonates, including diethyl benzylphosphonates, has been developed to obtain α-monohalogenated derivatives. This process is significant for synthesizing halogen-containing organic compounds, which are often pivotal in medicinal chemistry and material science (Iorga et al., 1999).
Material Science and Photophysical Studies
Photophysical Properties : Studies on ruthenium(II) bipyridyl complexes with diethyl 4-(2,2'-bipyrid-4-yl)benzylphosphonate revealed pH-dependent photophysical behavior. These findings contribute to the understanding of the interactions between metal complexes and their environments, which is crucial for designing sensors and devices for environmental monitoring (Montalti et al., 2000).
Polymerization and Polymers : Research into the polymerization of diethyl vinylphosphonate by rare earth metal-initiated group transfer polymerization to produce high-molecular-weight poly(vinylphosphonate)s showcases the compound's potential in creating novel polymeric materials. These materials have applications ranging from coatings to biomedical devices due to their unique properties, such as thermal stability and low polydispersity (Salzinger et al., 2011).
Safety and Hazards
This compound is classified as a combustible liquid . It is recommended to avoid breathing vapors, mist, or gas. In case of contact with skin or eyes, wash off with soap and plenty of water or flush eyes with water as a precaution . If swallowed, rinse mouth with water . It is advised to keep the container tightly closed in a dry, cool, and well-ventilated place .
Mechanism of Action
Target of Action
It’s known that this compound is a ligand suitable for various coupling reactions .
Mode of Action
Diethyl 4-(trifluoromethyl)benzylphosphonate is used as a ligand in several types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Suzuki-Miyaura Coupling, Stille Coupling, Sonogashira Coupling, Negishi Coupling, Heck Coupling, and Hiyama Coupling . These reactions are used to form carbon-carbon and carbon-heteroatom bonds, which are key steps in the synthesis of many complex organic compounds.
Result of Action
The primary result of the action of this compound is the formation of carbon-carbon and carbon-heteroatom bonds via various coupling reactions . This can lead to the synthesis of a wide range of complex organic compounds.
Properties
IUPAC Name |
1-(diethoxyphosphorylmethyl)-4-(trifluoromethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3O3P/c1-3-17-19(16,18-4-2)9-10-5-7-11(8-6-10)12(13,14)15/h5-8H,3-4,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQKMIQYHZLRSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)C(F)(F)F)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3O3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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